Butanoic acid is classified as a carboxylic acid, specifically a saturated fatty acid. It was first discovered in rancid butter by chemists Lieben and Rossi in 1869. The compound can be found naturally in various animal fats and plant oils, typically in the form of esters. Its production occurs both through microbial biosynthesis and chemical synthesis methods, making it a compound of interest in both industrial and biological contexts .
Butanoic acid can be synthesized through several methods:
The molecular structure of butanoic acid consists of a four-carbon chain with a carboxylic acid functional group at one end. The structural formula can be represented as:
The molecule exhibits typical characteristics of carboxylic acids, including hydrogen bonding capabilities due to the presence of the hydroxyl group in the carboxyl functional group .
Butanoic acid participates in various chemical reactions:
The mechanism of action for butanoic acid primarily involves its role as a metabolic intermediate in fatty acid metabolism. It serves as an energy source for colonocytes (colon cells) when metabolized by gut bacteria into short-chain fatty acids. Butanoic acid is known to enhance gut health by promoting beneficial microbiota and serving as an energy substrate for intestinal cells .
These properties make butanoic acid suitable for various applications in food sciences and industrial chemistry .
Butanoic acid has diverse scientific applications:
The synthesis of ¹³C-labeled butanoic acid (butyric acid) employs strategic chemical and enzymatic approaches to introduce carbon-13 at specific molecular positions. Uniform labeling ([¹³C₄]-butanoic acid) typically utilizes biosynthetic routes, where microorganisms are cultured with ¹³C-glucose or ¹³C-glycerol as carbon sources, enabling de novo synthesis of fully labeled butanoate through native fatty acid metabolism [9] [10]. Conversely, position-specific labeling relies on organic synthesis:
Table 1: Synthesis Methods for Position-Specific ¹³C-Butanoic Acid
Label Position | Method | Key Reagent | Yield Range | Isotopic Purity |
---|---|---|---|---|
Carboxyl (C1) | Grignard + ¹³CN⁻ hydrolysis | K¹³CN | 60-75% | ≥98% |
C2/C3 | Pd-catalyzed C–H activation | ¹³CH₃I + directing auxiliary | 45-65% | 90-95% |
C4 (terminal methyl) | Malonate alkylation | [¹³C]-alkyl halide | 70-85% | ≥95% |
Uniform ([¹³C₄]) | Microbial fermentation | ¹³C-glucose | 30-50 mg/L | 85-90% |
Challenges include preventing isotopic dilution during purification and minimizing epimerization at chiral centers (e.g., 3-¹³C-butyrate). Advanced techniques like enzymatic stereo-retentive synthesis are emerging to address chiral integrity [7].
Accurate detection of ¹³C-butyrate isotopologues in biological, environmental, or industrial samples requires overcoming matrix interference and distinguishing structural isomers. Gas chromatography-mass spectrometry (GC-MS) remains the gold standard:
For liquid matrices, LC-MS/MS with ion-pairing reagents (e.g., tributylamine) resolves ¹³C-butyrate from isomers like isobutyrate. Multiple reaction monitoring (MRM) transitions (e.g., m/z 89→45 for unlabeled butyrate vs. 93→49 for [¹³C₄]-butyrate) achieve sensitivities down to 0.01 ppm with isotope-coded internal standards (e.g., d₄-butyrate) [10].
Table 2: Analytical Techniques for ¹³C-Butyrate Quantification
Technique | Matrix Example | Limit of Detection | Isotopologue Resolution | Key Innovation |
---|---|---|---|---|
GC-MS (EI/CI) | Feces, fermentation broth | 0.05 ppm | C1 vs. C4 labeling | Chemical ionization for intact M⁺ |
LC-MS/MS (MRM) | Serum, cell lysate | 0.01 ppm | Full positional resolution | ¹³C-specific fragment ions |
NMR | Microbial cultures | 10 µM | Distinguishes [1-¹³C]/[4-¹³C] | ¹³C-¹³C coupling patterns |
FT-ICR-MS | Soil extracts | 0.1 ppb | Mass accuracy <1 ppm | Resolves isobaric interferences |
Challenges include ion suppression in lipid-rich tissues, addressed by solid-phase microextraction (SPME), and isobaric overlap with succinate or malate, mitigated by high-resolution Orbitrap MS (240,000 resolution) [8] [10].
¹³C-butyrate tracers elucidate metabolic fluxes in microbiomes, cancer cells, and plant systems. Optimal tracer selection depends on the biological question and pathway topology:
Isotopically nonstationary MFA (INST-MFA) leverages transient labeling kinetics in photoautotrophs or tissues. For example, pulse-chasing [¹³C₄]-butyrate in Synechococcus reveals flux reversibility in the ethylmalonyl-CoA pathway [9]. Parallel labeling experiments (e.g., combining [1-¹³C] and [U-¹³C₄]-butyrate) enhance flux resolution by 2.3-fold compared to single-tracer designs [3].
Table 3: Tracer Selection for Metabolic Flux Studies
Application | Recommended Tracer | Key Measured Metabolites | Flux Resolution Target |
---|---|---|---|
Gut microbiome β-oxidation | [1,4-¹³C₂]-butyrate | Acetyl-CoA, acetoacetate | Butyrate→acetyl-CoA flux ratio |
Cancer cell ketone utilization | [U-¹³C₄]-butyrate | β-hydroxybutyrate, glutamate | Ketolysis vs. oxidation partition |
Plant peroxisomal metabolism | [1-¹³C]-butyrate | Glyoxylate, succinate | β-oxidation to glyoxylate cycle |
Critical considerations include tracer delivery (e.g., intestinal perfusion for gut studies) and isotopic steady-state duration, which varies from minutes (microbes) to hours (tissues) [3] [9].
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